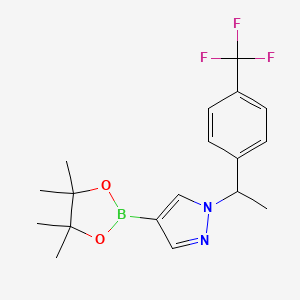
1-(1-(4-Trifluoromethylphenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Descripción general
Descripción
1-(1-(4-Trifluoromethylphenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C18H22BF3N2O2 and its molecular weight is 366.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(1-(4-Trifluoromethylphenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole represents a novel class of pyrazole derivatives with potential biological activities. Its unique structure incorporates a trifluoromethyl group and a boron-containing moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The molecular formula of the compound is , and it features a complex arrangement that includes:
- A trifluoromethylphenyl group.
- A tetramethyl-1,3,2-dioxaborolan moiety.
- A pyrazole core.
Anticancer Activity
Recent studies have indicated that compounds similar to this pyrazole derivative exhibit significant anticancer properties. For instance, research focusing on JAK2 inhibitors has shown that modifications in the structure can enhance their efficacy against various cancer types. The incorporation of a trifluoromethyl group has been linked to improved binding affinity and selectivity towards target kinases involved in cancer progression .
Inhibition of Kinases
The compound's structural features suggest potential activity as a kinase inhibitor. In particular, compounds with similar scaffolds have demonstrated the ability to inhibit JAK2 and other kinases at low nanomolar concentrations. For example, a related study reported up to 93.9% inhibition of JAK2 at 5 µM concentrations using structurally similar compounds .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The presence of the trifluoromethyl group has been shown to enhance lipophilicity and improve metabolic stability. Additionally, the boron-containing moiety may facilitate unique interactions with biological targets, potentially leading to enhanced therapeutic effects .
Case Studies
-
JAK2 Inhibition : A focused library of analogs derived from similar scaffolds was tested for their inhibitory effects on JAK2. The results indicated that modifications in the side chains significantly impacted potency and selectivity .
Compound JAK2 Inhibition (%) at 5 µM YLIU-4-105-1 93.9% MFH-6-7-1 87.3% CHZ868 85.9% - Antitumor Efficacy : In vitro studies demonstrated that compounds with similar structures exhibited cytotoxic effects on various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Propiedades
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[1-[4-(trifluoromethyl)phenyl]ethyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BF3N2O2/c1-12(13-6-8-14(9-7-13)18(20,21)22)24-11-15(10-23-24)19-25-16(2,3)17(4,5)26-19/h6-12H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCKCVGUTYODNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















